molecular formula C13H14BNO4S B1434248 (4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid CAS No. 1704121-07-2

(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid

Cat. No.: B1434248
CAS No.: 1704121-07-2
M. Wt: 291.1 g/mol
InChI Key: QRVXRBHWWYILIP-UHFFFAOYSA-N
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Description

(4-(N-Cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid (CAS 1704121-07-2) is a sophisticated naphthalene-based boronic acid derivative with a molecular formula of C13H14BNO4S and a molecular weight of 291.13 g/mol. This compound is primarily designed for use as a key building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions . Its main research application is in Suzuki-Miyaura cross-coupling, where the boronic acid functional group enables efficient carbon-carbon bond formation with aryl halides in the presence of a palladium catalyst . This reaction is fundamental for constructing complex biaryl structures found in pharmaceuticals and advanced materials. The naphthalene core provides structural rigidity, while the cyclopropylsulfamoyl substituent may impart specific biological activity or influence the compound's physicochemical properties, making it a valuable intermediate in medicinal chemistry for designing potential therapeutic agents . Boronic acids, in general, have gained significant importance in drug discovery, with several boronic acid-containing drugs like bortezomib and ixazomib receiving approval, highlighting the relevance of this compound class in developing new bioactive molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It should be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

[4-(cyclopropylsulfamoyl)naphthalen-1-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c16-14(17)12-7-8-13(11-4-2-1-3-10(11)12)20(18,19)15-9-5-6-9/h1-4,7-9,15-17H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVXRBHWWYILIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3CC3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid, with the CAS number 1704121-07-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and studies.

  • Molecular Formula : C13H14BNO4S
  • Molecular Weight : 291.1 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 545.2 ± 60.0 °C at 760 mmHg

The primary mechanism of action for this compound involves its role as a reagent in the Suzuki–Miyaura cross-coupling reaction, a fundamental process in organic synthesis that facilitates the formation of carbon-carbon bonds. This compound interacts with palladium catalysts through transmetalation, leading to the coupling of aryl halides with boronic acids .

Biological Activities

Research has indicated several biological activities associated with this compound:

Case Study 1: Anticancer Research

A study focusing on the structure-activity relationship of boronic acid derivatives highlighted their effectiveness as proteasome inhibitors. The findings suggest that modifications to the boronic acid structure can enhance selectivity and potency against cancer cells .

Case Study 2: Sensing Applications

Research into naphthalene-based boronic acids demonstrated their utility in creating fluorescent sensors for glucose detection. The compounds exhibited significant fluorescence changes upon binding with sugars, indicating their potential for real-time monitoring of glucose levels in diabetic patients.

Comparative Analysis

To better understand the potential applications and effectiveness of this compound, it is essential to compare it with other related compounds:

Compound NameStructureBiological Activity
BortezomibBortezomibProteasome inhibitor; used in multiple myeloma treatment
IxazomibIxazomibN-di-peptidyl boronic acid; anticancer properties
VaborbactamVaborbactamβ-lactamase inhibitor; used in combination therapies

Comparison with Similar Compounds

Structural Analogs

Substituent Variations on the Sulfamoyl Group
  • Cyclopentyl groups may also lower solubility in polar solvents compared to cyclopropyl .
  • (4-(N,N-Dipropylsulfamoyl)phenyl)boronic Acid ():
    The phenyl core (vs. naphthalene) reduces conjugation and may decrease binding affinity in applications requiring π-π interactions. The dipropylsulfamoyl group introduces greater hydrophobicity, which could affect solubility in aqueous media .

  • 4-(Morpholinosulfonyl)phenylboronic Acid (): The morpholine ring enhances water solubility due to its polar oxygen atom, making this analog more suitable for physiological applications compared to cyclopropylsulfamoyl derivatives .
Positional Isomerism
  • (4-(N-Cyclopropylsulfamoyl)naphthalen-2-yl)boronic Acid :
    Moving the boronic acid group to the 2-position alters electronic distribution and steric accessibility. indicates that naphthalen-2-yl boronic acids may require harsher reaction conditions (e.g., elevated temperatures) in Suzuki couplings due to reduced solubility or slower oxidative addition .

Reactivity in Suzuki-Miyaura Couplings

Boronic acids with bulky substituents often exhibit lower yields in cross-coupling reactions. For example:

  • (R)-(8-(4-((1-Phenylethyl)carbamoyl)phenyl)naphthalen-1-yl)boronic Acid (): Achieved a 48% yield in dual Suzuki couplings, attributed to moderate steric hindrance from the phenylethyl group.
  • Bulkier Analogs (e.g., cyclopentyl or dipropyl) : Likely to show reduced yields due to increased steric demands, as seen in analogs requiring elevated temperatures or prolonged reaction times .

Table 1: Comparison of Reactivity in Suzuki-Miyaura Reactions

Compound Substituent Yield (%) Reaction Conditions Reference
(4-(N-Cyclopropylsulfamoyl)naphthalen-1-yl)boronic Acid Cyclopropylsulfamoyl ~45–50* 85°C, THF/H₂O, Pd(PPh₃)₄
(4-(N-Cyclopentylsulfamoyl)naphthalen-1-yl)boronic Acid Cyclopentylsulfamoyl <40* Higher temp. likely needed
Naphthalen-2-yl Analogs Boronic acid at 2-position 60–70 60°C, toluene

*Estimated based on structural similarity to .

Physicochemical Properties

pKa and Binding Affinity

Boronic acid pKa is critical for diol-binding applications. highlights that substituents like 3-AcPBA or 4-MCPBA (high pKa) are less effective under physiological pH. The cyclopropylsulfamoyl group in the target compound likely lowers pKa compared to alkyl-substituted analogs, enhancing binding to biological targets like sugars or proteases .

Solubility
  • Target Compound : Moderate solubility in THF/H₂O mixtures (5:1), suitable for Suzuki reactions .
  • Pyren-1-yl and [4-(4-Propan-2-yloxyphenyl)phenyl]boronic Acids (): Precipitate in RPMI medium, limiting in vitro utility. The naphthalene core in the target compound may improve solubility over polyaromatic analogs .

Preparation Methods

Preparation of N-cyclopropylsulfamoyl Substituted Naphthalene Intermediate

  • The sulfonamide group is introduced by reacting a 4-aminonaphthalene or 4-bromonaphthalene derivative with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine or sodium carbonate) in an aprotic solvent such as dichloromethane or acetonitrile.

  • The reaction proceeds via nucleophilic substitution, where the amine attacks the sulfonyl chloride to form the sulfamoyl linkage.

  • Purification is typically done by recrystallization from ethanol-water mixtures to yield the sulfonamide intermediate in high purity and yield (around 85-95%).

Installation of Boronic Acid Group via Lithiation and Boronation

  • The boronic acid moiety is introduced by directed lithiation of the aromatic ring at the 1-position using a strong base such as n-butyllithium under an inert atmosphere (argon or nitrogen) at low temperatures (-78 °C, dry ice-acetone bath).

  • After lithiation, triisopropyl borate or other borate esters are added slowly to the reaction mixture to form the boronate intermediate.

  • The reaction mixture is then quenched with water and acidified (pH ~6.5) using dilute hydrochloric acid to hydrolyze the boronate ester to the free boronic acid.

  • The product is isolated by extraction, drying over anhydrous magnesium sulfate, and evaporation under reduced pressure. The crude product is purified by recrystallization or chromatography to afford the target boronic acid derivative.

Alternative Synthetic Routes

  • Some methods use palladium-catalyzed borylation (Suzuki-Miyaura type) of halogenated naphthalene derivatives bearing the sulfamoyl group, employing bis(pinacolato)diboron as the boron source under mild conditions.

  • This approach can avoid the use of strong bases and low temperatures but requires careful optimization of catalysts, ligands, and solvents for high yields.

Data Table Summarizing Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Sulfonamide formation Cyclopropylsulfonyl chloride, triethylamine, DCM 0 °C to RT 85-95 Recrystallization from EtOH/H2O
Directed lithiation & borylation n-Butyllithium, triisopropyl borate, THF/toluene -78 °C to RT 65-75 Acid quench, extraction, recrystallization
Pd-catalyzed borylation (alt) Pd catalyst, bis(pinacolato)diboron, base, solvent 50-80 °C 60-80 Requires catalyst optimization

Research Findings and Notes

  • The lithiation-borylation method is widely used for boronic acid synthesis on aromatic systems due to its regioselectivity and relatively straightforward procedure.

  • Handling of n-butyllithium requires strict anhydrous and inert atmosphere conditions due to its high reactivity.

  • The sulfonamide formation step is generally high yielding and robust, but the choice of solvent and base can affect purity.

  • Alternative palladium-catalyzed methods offer milder conditions but may require expensive catalysts and longer reaction times.

  • Purity of the final this compound is typically above 95% as confirmed by NMR and HPLC analysis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid
Reactant of Route 2
(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid

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